Anisole-d8

Catalog No.
S802668
CAS No.
54887-54-6
M.F
C7H8O
M. Wt
116.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Anisole-d8

CAS Number

54887-54-6

Product Name

Anisole-d8

IUPAC Name

1,2,3,4,5-pentadeuterio-6-(trideuteriomethoxy)benzene

Molecular Formula

C7H8O

Molecular Weight

116.19 g/mol

InChI

InChI=1S/C7H8O/c1-8-7-5-3-2-4-6-7/h2-6H,1H3/i1D3,2D,3D,4D,5D,6D

InChI Key

RDOXTESZEPMUJZ-JGUCLWPXSA-N

SMILES

COC1=CC=CC=C1

Synonyms

6-(Methoxy-d3)-benzene-1,2,3,4,5-d5; Methoxy-d3-benzene-d5; Perdeuteroanisole

Canonical SMILES

COC1=CC=CC=C1

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC([2H])([2H])[2H])[2H])[2H]

The exact mass of the compound Anisole-d8 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Anisole-d8 is the perdeuterated isotopologue of anisole, where all eight hydrogen atoms are replaced with deuterium. This isotopic substitution provides a distinct mass shift (M+8) and unique spectroscopic properties compared to its non-deuterated counterpart, without significantly altering its core chemical behavior such as boiling point or solubility. These characteristics make it an essential tool for applications requiring precise quantification, such as an internal standard in mass spectrometry, or for mechanistic and structural elucidation studies where isotopic tracking is necessary.

Direct substitution of Anisole-d8 with standard anisole (CAS 100-66-3) is infeasible for its primary, procurement-driving applications. Quantitative mass spectrometry methods rely on the +8 mass difference to distinguish the internal standard from the native analyte, a separation that is impossible with unlabeled anisole. Similarly, in NMR spectroscopy, the use of a deuterated material is critical to avoid overwhelming the spectrum with solvent signals, allowing for clear observation of the analyte. For mechanistic studies using vibrational spectroscopy or in materials science applications involving neutron scattering, the unique properties conferred by the carbon-deuterium bonds are the specific reason for its selection, making standard anisole an invalid alternative.

Enabling Accurate Quantification as a Mass Spectrometry Internal Standard

The use of a stable isotope-labeled internal standard (SIL-IS) like Anisole-d8 is the established gold standard for correcting variability in quantitative mass spectrometry. Because it is chemically and physically almost identical to native anisole, it co-elutes chromatographically and experiences the same matrix effects and ionization suppression. The mass spectrometer, however, easily distinguishes it from the analyte due to its higher mass (M+8). This allows for a precise ratio of analyte to standard to be measured, correcting for sample loss during preparation and ensuring high accuracy and reproducibility, which is not possible with structurally similar but non-isotopic standards.

Evidence DimensionMass-to-charge (m/z) ratio separation
Target Compound DataMolecular Weight: 116.19 (M+8)
Comparator Or BaselineAnisole (CAS 100-66-3): Molecular Weight 108.14 (M)
Quantified Difference+8 Da mass shift
ConditionsLiquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

This mass difference is essential for accurate quantification in complex matrices, as it allows the standard to be distinguished from the analyte while perfectly mimicking its analytical behavior.

Essential for Contrast Variation in Small-Angle Neutron Scattering (SANS)

In small-angle neutron scattering (SANS), the ability to distinguish between different components in a mixture (e.g., a polymer in a solvent) depends on the difference in their neutron scattering length densities (SLD), known as contrast. Hydrogen and deuterium have vastly different neutron scattering lengths. By using perdeuterated molecules like Anisole-d8, researchers can precisely tune the SLD of a component or solvent. This "contrast matching" technique allows specific parts of a complex system to be rendered effectively "invisible" to neutrons, thereby highlighting the structure and dynamics of the other components. This is a unique capability of deuterated compounds that cannot be replicated with their hydrogenated counterparts or other chemical analogs.

Evidence DimensionNeutron Scattering Length
Target Compound DataDeuterium (²H) has a coherent scattering length of +6.671 fm.
Comparator Or BaselineHydrogen (¹H) has a coherent scattering length of -3.740 fm.
Quantified DifferenceOpposite signs and significantly different magnitudes, enabling high contrast.
ConditionsSmall-Angle Neutron Scattering (SANS) experiments on soft matter, polymers, or biological systems.

Procurement of Anisole-d8 is non-negotiable for SANS studies requiring contrast variation to probe the structure of multi-component systems, as no other type of molecule provides this capability.

Provides Clear, Unambiguous Signals in Vibrational Spectroscopy for Mechanistic Studies

The vibrational frequencies of chemical bonds are highly dependent on the mass of the constituent atoms. Replacing hydrogen with heavier deuterium in Anisole-d8 causes a significant shift in the vibrational frequencies of C-D bonds compared to the C-H bonds in standard anisole. For example, the asymmetrical C-O-C stretch in anisole appears around 1250 cm⁻¹. In deuterated aromatics, C-D stretching modes appear in a region (typically ~2100-2300 cm⁻¹) that is free from other common vibrations, providing a clear spectroscopic window. This isotopic shift allows researchers to precisely track the fate of the anisole molecule or its specific bonds during a chemical reaction or physical interaction, which is impossible with the non-deuterated form where C-H signals can overlap with other species.

Evidence DimensionInfrared (IR) Stretching Frequencies
Target Compound DataAromatic C-D stretch: ~2250-2300 cm⁻¹; Methyl C-D stretch: ~2100-2250 cm⁻¹ (estimated based on general C-D frequencies).
Comparator Or BaselineAnisole C-H stretch (aromatic and sp³): ~2838-3000 cm⁻¹; Asymmetric C-O-C stretch: ~1250 cm⁻¹.
Quantified DifferenceC-D stretching frequencies are ~700-900 cm⁻¹ lower than C-H equivalents, shifting them into a clear diagnostic region of the IR spectrum.
ConditionsInfrared or Raman spectroscopy for reaction monitoring or structural analysis.

This distinct spectral signature enables unambiguous tracking of the molecule in complex chemical environments, providing definitive evidence for reaction mechanisms or binding modes.

High-Accuracy Quantification in Pharmacokinetic and Environmental Analysis

For quantifying anisole or related metabolites in complex biological or environmental samples (e.g., plasma, soil, water) via LC-MS or GC-MS. Anisole-d8 serves as the ideal internal standard, co-eluting with the analyte and compensating for matrix interference and extraction inefficiencies, thereby ensuring the highest level of accuracy and regulatory compliance.

Precursor for Deuterated Polymers in Materials Science

As a deuterated monomer or precursor for synthesizing labeled polymers. The resulting materials can be analyzed with techniques like SANS, where the deuterium labeling provides essential contrast to elucidate polymer chain conformation, aggregation, and dynamics in blends or solutions.

Mechanistic Probes in Catalysis and Organic Synthesis

For use in studies designed to understand reaction mechanisms. By monitoring the distinct vibrational signatures of the C-D bonds via in-situ IR or Raman spectroscopy, researchers can determine whether specific bonds on the anisole moiety are broken or formed, providing direct evidence for proposed catalytic cycles or reaction pathways.

Non-Interfering Solvent or Reference in ¹H-NMR Spectroscopy

When studying analytes soluble in anisole using ¹H-NMR, using Anisole-d8 as the solvent prevents the large solvent proton signals from obscuring the signals from the compound of interest. Its deuterium signal can also be used by the spectrometer to lock the magnetic field, enhancing spectral stability.

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

Anisole-d8

Dates

Last modified: 04-14-2024

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